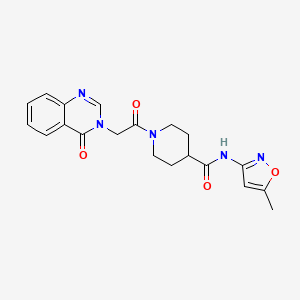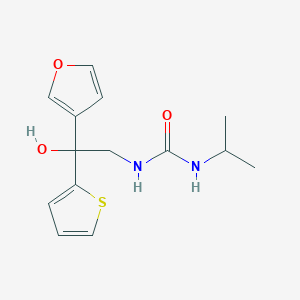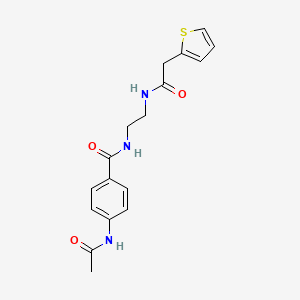
N-(2-hydroxy-2-(thiophen-3-yl)ethyl)quinoxaline-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-hydroxy-2-(thiophen-3-yl)ethyl)quinoxaline-2-carboxamide” is a derivative of quinoxaline, a class of N-heterocyclic compounds . Quinoxalines have been the subject of significant research due to their various biological properties, including antiviral, anticancer, and antileishmanial activities . They are considered crucial components in drugs used to treat conditions such as cancer, AIDS, and plant viruses .
Synthesis Analysis
The synthesis of quinoxaline derivatives has been extensively studied. A common method for deriving quinoxaline involves the condensation reaction between ortho phenylenediamine and dicarbonyl compounds . This procedure typically requires high temperatures, a strong acid catalyst, and long hours of heating .Molecular Structure Analysis
Quinoxaline is defined as a weakly basic bi-cyclic compound C8H6N2, having fused benzene and pyrazine rings . It is a nitrogen-containing heterocyclic compound and is an indispensable structural unit for both chemists and biochemists .Chemical Reactions Analysis
Quinoxaline derivatives have shown promising results in various biological applications. For instance, a new class of 3-(1′,2′-dihydroxyeth-1′-yl)-1-phenylpyrazolo[3,4-b]quinoxaline demonstrated encouraging anti-hepatitis B activity at 100 µM .Physical And Chemical Properties Analysis
Quinoxaline is a low melting solid and is miscible in water. It is a weak base and can form salts with acids .Aplicaciones Científicas De Investigación
Quinoxaline Derivatives as Immunomodulators
Quinoline-3-carboxamide, a related quinoxaline compound, has been studied for its immunomodulatory effects. It has been shown to stimulate various lymphocyte subpopulations and demonstrated efficacy in inhibiting clinical and histopathological signs of experimental autoimmune diseases. This indicates potential therapeutic applications in managing conditions like multiple sclerosis (MS) through immunomodulation (Abramsky, Lehmann, & Karussis, 1996).
Therapeutic Potential in Neurological Disorders
Quinoxaline derivatives have been investigated for their potential in treating neurological disorders. For example, L-(quinoxalin-6-ylcarbonyl)piperidine (CX516), as a modulator of the AMPA receptor, was studied as a treatment for schizophrenia. Although the study found limited efficacy of CX516 as a sole agent, it highlights the exploration of quinoxaline derivatives in modulating neurotransmitter receptors, suggesting a potential area of application for similar compounds in neurological research (Marenco et al., 2002).
Anti-Cancer Properties
Quinoxaline derivatives have been assessed for their anti-cancer properties. Research on heterocyclic aromatic amines, similar in structure to the specified compound, has contributed to understanding the metabolic pathways and potential carcinogenic risks associated with these compounds. This includes studies on the metabolism and adduct formation of these compounds in humans and their implications for cancer risk, providing a basis for further research into the carcinogenic and potentially anticancer activities of quinoxaline derivatives (Turteltaub et al., 1999).
Dietary Impact and Metabolism
Studies have also explored the presence and metabolism of heterocyclic amines (including quinoxaline derivatives) in the human body, contributing to our understanding of dietary impacts on health. For example, the presence of carcinogenic heterocyclic amines in urine after consumption of cooked meats has been documented, highlighting the relevance of dietary intake in exposure to these compounds and their potential health implications (Sinha et al., 1995).
Safety and Hazards
Direcciones Futuras
Given the promising biological properties of quinoxaline derivatives, there is growing interest in the development of compounds bearing a quinoxaline moiety for antiviral treatment . This promising moiety with different molecular targets warrants further investigation, which may yield even more encouraging results regarding this scaffold . The current pandemic situation caused by SARS-COVID 19 has made it essential to synthesize drugs to combat deadly pathogens (bacteria, fungi, viruses) for now and near future .
Propiedades
IUPAC Name |
N-(2-hydroxy-2-thiophen-3-ylethyl)quinoxaline-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c19-14(10-5-6-21-9-10)8-17-15(20)13-7-16-11-3-1-2-4-12(11)18-13/h1-7,9,14,19H,8H2,(H,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEOCLERUOSPSMY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C(=O)NCC(C3=CSC=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzyl 2-[4,7,8-trimethyl-6-(4-methylphenyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2354844.png)
![3-[(4-benzylpiperidin-1-yl)carbonyl]benzimidazo[1,2-c]quinazoline-6(5H)-thione](/img/structure/B2354847.png)


![2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2354852.png)
![4-(1-isopropyl-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one](/img/structure/B2354853.png)
![2-(9-(4-fluorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2354855.png)

![3-(1-(tert-Butoxycarbonyl)azetidin-3-yl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2354857.png)
![7-[(2-Chlorophenyl)methyl]-3-methyl-8-[(3-methylphenyl)methylsulfanyl]purine-2,6-dione](/img/structure/B2354858.png)


![2-((3-(4-(tert-butyl)phenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2354863.png)